2-Methylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
The compound 2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has been the subject of various studies due to its potential pharmacological properties. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-tuberculosis, antiviral, anti-inflammatory, and analgesic effects .
Synthesis Analysis
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives has been achieved through different methods. One approach involved the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to yield the carboxylic acids . Another method included the use of a Horner-Emmons reagent for the incorporation of methyl vinylcarboxamide into the imidazo[1,2-a]pyridine structure . These synthetic routes have enabled the production of various substituted derivatives for further biological evaluation.
Molecular Structure Analysis
The molecular structure of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide consists of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic ring system combining imidazole and pyridine rings. This core structure is crucial for the compound's biological activity and can be modified at different positions to enhance its pharmacological properties .
Chemical Reactions Analysis
The chemical reactivity of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the carboxamide group can engage in hydrogen bonding, which may be significant for the interaction with biological targets. The synthesis methods mentioned earlier also highlight the reactivity of the amino group and the carboxylic acid moiety in forming the imidazo[1,2-a]pyridine scaffold .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide are not detailed in the provided papers, the structural features of the compound suggest it would have properties typical of aromatic heterocycles. These might include moderate solubility in organic solvents, potential for hydrogen bonding, and the ability to absorb light in the UV-visible spectrum due to the conjugated system within the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis. This synthesis process contributes to the understanding of the chemical properties of these compounds (Abignente et al., 1982).
- Another synthesis approach involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, leading to the formation of methylimidazo[1,2-a]pyridines. This research expands on methods for creating these compounds (Mohan, Rao, & Adimurthy, 2013).
Biomedical Applications
- One study investigated the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of newly synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These properties highlight the compound's potential biomedical applications (Abignente et al., 1982).
- Research on peptides designed from 2-methylimidazo[1,2-a]pyridine-3-carboxamide showed specific binding to DNA sequences. This finding is significant for understanding DNA-protein interactions and has potential implications in genetics and molecular biology (Wade, Mrksich, & Dervan, 1992; 1993).
Antimicrobial and Antiviral Properties
- A study on the synthesis of imidazo[1,2-a]pyridine derivatives, which are bioisosteric to isoniazid, evaluated their antimycobacterial activities. This research contributes to understanding the compound's potential in treating bacterial infections (Kasimogullari & Cesur, 2004).
- Another research explored the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, assessing their potential as antirhinovirus agents. This indicates its possible use in viral infections treatment (Hamdouchi et al., 1999).
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQWKIENIYXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176221 | |
Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-2-methylimidazo(1,2-a)pyridine | |
CAS RN |
21801-89-8 | |
Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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